REACTION_SMILES
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[Cl:27][CH2:28][CH2:29][Cl:30].[F:11][C:12]([CH:13]([F:14])[F:15])([O:16][c:17]1[cH:18][c:19]([C:20](=[O:21])[OH:22])[cH:23][cH:24][cH:25]1)[F:26].[S:1]([Cl:2])([Cl:3])=[O:4].[cH:5]1[cH:6][cH:7][n:8][cH:9][cH:10]1>>[Cl:3][C:20]([c:19]1[cH:18][c:17]([O:16][C:12]([F:11])([CH:13]([F:14])[F:15])[F:26])[cH:25][cH:24][cH:23]1)=[O:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cccc(OC(F)(F)C(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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O=C(Cl)c1cccc(OC(F)(F)C(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |